molecular formula C8H13NO3 B13216183 5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid

5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid

Cat. No.: B13216183
M. Wt: 171.19 g/mol
InChI Key: QTDRWAMSIRHQFO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid can be achieved through a multi-step process involving the Knoevenagel condensation, Michael addition, and Mannich reaction. This method involves the use of aromatic aldehydes, nitriles, dialkyl malonates, and ammonium acetate or aqueous ammonia in alcohols . The reaction conditions are typically mild, and the process is highly diastereoselective, yielding a single diastereomer .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its high diastereoselectivity in synthesis and versatility in chemical reactions make it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

5,5-dimethyl-2-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C8H13NO3/c1-8(2)3-5(7(11)12)6(10)9-4-8/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

QTDRWAMSIRHQFO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)NC1)C(=O)O)C

Origin of Product

United States

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